molecular formula C17H20ClN3O3S B11571762 N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B11571762
M. Wt: 381.9 g/mol
InChI Key: YRHRBQDOAFNAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both chloro and sulfonamide groups, suggests potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and phenylacetic acid.

    Formation of Intermediate: The amine group of 5-chloro-2-methylphenylamine reacts with phenylacetic acid to form an amide intermediate.

    Sulfonamide Formation: The intermediate is then treated with dimethylsulfamoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide group.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The chloro group might enhance its binding affinity to target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
  • N-(5-Bromo-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Uniqueness

The presence of the 5-chloro-2-methylphenyl group in N-(5-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide distinguishes it from similar compounds. This unique structure might confer specific chemical reactivity and biological activity, making it valuable for targeted applications.

Properties

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C17H20ClN3O3S/c1-13-9-10-14(18)11-16(13)19-17(22)12-21(25(23,24)20(2)3)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,19,22)

InChI Key

YRHRBQDOAFNAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.